molecular formula C6H10N2O B166683 (3,5-Dimethylisoxazol-4-yl)methylamine CAS No. 131052-47-6

(3,5-Dimethylisoxazol-4-yl)methylamine

Cat. No. B166683
M. Wt: 126.16 g/mol
InChI Key: CXRIJWLNQSZJTG-UHFFFAOYSA-N
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Description

“(3,5-Dimethylisoxazol-4-yl)methylamine” is a chemical compound with the molecular formula C6H10N2O . It is used in various research and industrial applications .


Synthesis Analysis

The compound has been used in the synthesis of derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which were evaluated for their inhibitory activities against BRD4 . Notably, compound DDT26 exhibited the most potent inhibitory effect on BRD4 .


Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)methylamine” consists of a 3,5-dimethylisoxazole ring attached to a methylamine group .


Physical And Chemical Properties Analysis

“(3,5-Dimethylisoxazol-4-yl)methylamine” has a molecular weight of 126.158 . Other physical and chemical properties are not detailed in the search results.

Scientific Research Applications

  • Bitter Modifying Flavour Compounds Karanewsky et al. (2016) conducted a toxicological evaluation of two novel bitter modifying flavour compounds, including 3-(1-((3,5-dimethylisoxazol-4-yl)methyl)-1H-pyrazol-4-yl)-1-(3-hydroxybenzyl)imidazolidine-2,4-dione. This compound was tested for safety in food and beverage applications, undergoing metabolic studies in vitro and in vivo, as well as short-term and subchronic oral toxicity studies in rats. It showed no mutagenicity, clastogenicity, or maternal toxicity, and was deemed safe for use at certain levels in food and beverage products (Karanewsky et al., 2016).

  • Chemical Synthesis and Alkylation Kashima et al. (1973) explored the alkylation of 3,5-dimethylisoxazole, producing 3-methyl-5-alkylisoxazoles through reactions with sodium amide in liquid ammonia. This research highlighted the potential for creating various isoxazoles with different alkyl groups, providing insights into the regiospecific synthesis of these compounds (Kashima et al., 1973).

  • Isoxazole Synthesis and Applications In 1981, Brunelle reported that 3,5-dimethylisoxazole can be metalated and alkylated regiospecifically, with alkylation occurring on the methyl groups. This process allows for the specific synthesis of disubstituted isoxazoles and corresponding β-diketones, demonstrating its utility in organic synthesis (Brunelle, 1981).

  • Vibrational Analysis in Spectroscopy Dunkers and Ishida (1995) synthesized N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine to model phenolic compounds resulting from the ring-opening polymerization of benzoxazine monomers. Their research provided fundamental vibrational assignments by analyzing infrared and Raman spectra, contributing to the understanding of molecular vibrations in these types of compounds (Dunkers & Ishida, 1995).

  • Catalysis of Suzuki Reaction Akishina et al. (2021) synthesized new methylamine derivatives with 1,2-azole fragments, including those related to phenylisoxazole and dimethylphenylisoxazole, and their palladium complexes. These complexes exhibited high catalytic activity in the Suzuki reaction, a critical reaction in organic chemistry, indicating the potential of these compounds in catalytic processes (Akishina et al., 2021).

  • Antibacterial and Antifungal Activity Chohan and Shad (2011) studied sulfonamide-derived compounds and their transition metal complexes, including those with 3,4-dimethylisoxazole fragments. They evaluated these compounds for antibacterial, antifungal, and cytotoxic activity, finding that they exhibited moderate to significant activity against various strains, highlighting their potential in biomedical applications (Chohan & Shad, 2011).

Future Directions

The compound has shown potential in the synthesis of derivatives with inhibitory activity against BRD4 . This suggests possible applications in the development of new therapeutic agents, particularly for conditions like cancer where BRD4 plays a key role .

properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-6(3-7)5(2)9-8-4/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRIJWLNQSZJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00452005
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethylisoxazol-4-yl)methylamine

CAS RN

131052-47-6
Record name 1-(3,5-Dimethyl-1,2-oxazol-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00452005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (dimethyl-1,2-oxazol-4-yl)methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloromethyl-3,5-dimethylisoxazole (700 mg, 4.8 mmol) is suspended in concentrated aqueous ammonia at 20-25 degrees C., and vigorously stirred overnight. The reaction mixture is extracted with isopropyl alcohol/chloroform (10/90, 2×). The combined organic phases are concentrated under nitrogen flow. The residue is purified by flash chromatography methanol/methylene chloride (5-20%, 1% triethylamine) to give the title compound, MR (CDCl3, 300 MHz) delta3.62, 2.37, 2.29, and 1.44.
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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